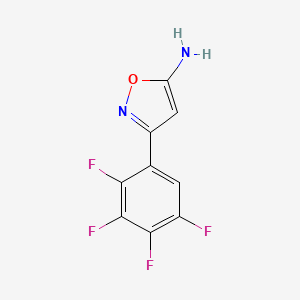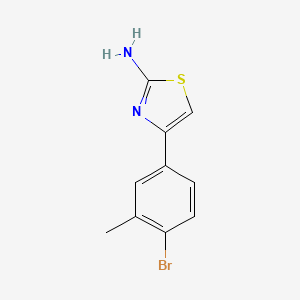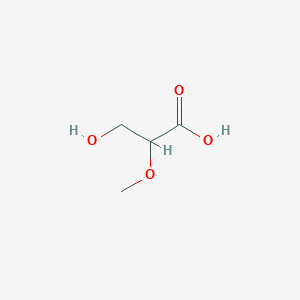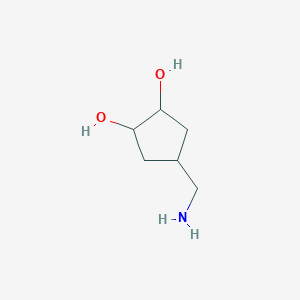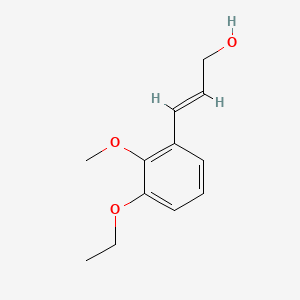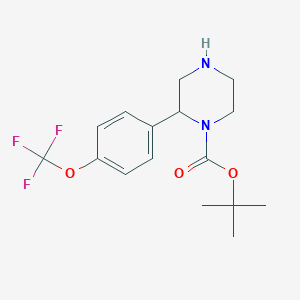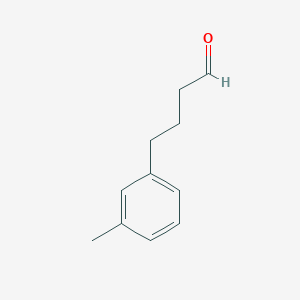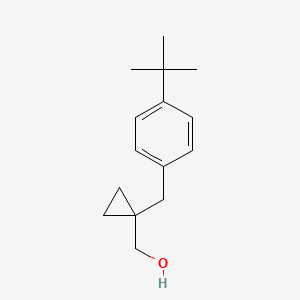
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol It is characterized by a cyclopropyl group attached to a methanol moiety, with a tert-butylbenzyl substituent on the cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The tert-butylbenzyl substituent can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Similar Compounds
(1-(4-Methylbenzyl)cyclopropyl)methanol: Similar structure but with a methyl group instead of a tert-butyl group.
(1-(4-Ethylbenzyl)cyclopropyl)methanol: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This structural feature can enhance the compound’s stability and lipophilicity, making it distinct from its analogs .
属性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC 名称 |
[1-[(4-tert-butylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C15H22O/c1-14(2,3)13-6-4-12(5-7-13)10-15(11-16)8-9-15/h4-7,16H,8-11H2,1-3H3 |
InChI 键 |
WXMKBBKTBKXSLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


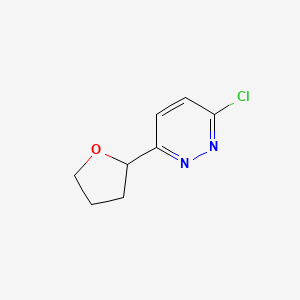
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
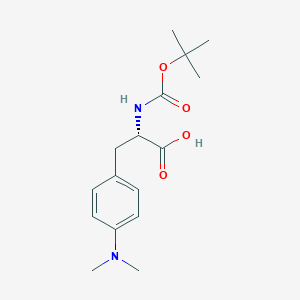
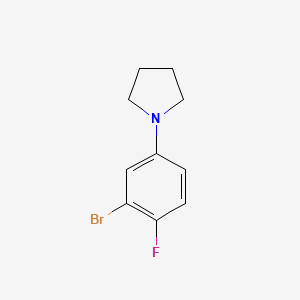
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
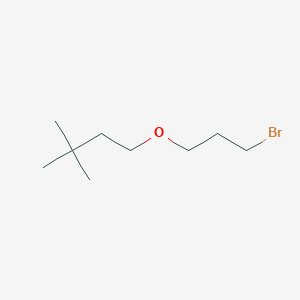
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)
